molecular formula C22H16O2 B14344332 (+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene CAS No. 105453-67-6

(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene

Cat. No.: B14344332
CAS No.: 105453-67-6
M. Wt: 312.4 g/mol
InChI Key: RDJMBJBJQWPDEA-VXKWHMMOSA-N
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Description

(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative PAHs are organic compounds containing multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene typically involves the dihydroxylation of dibenz(a,h)anthracene. This can be achieved through several methods, including:

    Osmium Tetroxide Catalysis: This method involves the use of osmium tetroxide (OsO₄) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to achieve dihydroxylation.

    Sharpless Asymmetric Dihydroxylation: This method uses a chiral ligand to induce asymmetry in the dihydroxylation process, resulting in the formation of the (+)-trans isomer.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. large-scale synthesis would likely involve optimization of the above methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene undergoes several types of chemical reactions:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dihydroxy groups to other functional groups, such as hydrogenation to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds.

Scientific Research Applications

(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.

    Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to other bioactive PAHs.

    Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism by which (+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene exerts its effects involves its interaction with cellular components. The compound can form DNA adducts, leading to mutations and potentially carcinogenic effects. It also interacts with enzymes involved in the metabolism of PAHs, such as cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage.

Comparison with Similar Compounds

Similar Compounds

    Dibenz(a,h)anthracene: The parent compound, which lacks the dihydroxy groups.

    Benzo(a)pyrene: Another PAH with similar structural features and biological activity.

    Chrysene: A PAH with four fused aromatic rings, similar in structure but with different reactivity.

Uniqueness

(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene is unique due to its specific dihydroxy substitution, which imparts distinct chemical and biological properties

Properties

CAS No.

105453-67-6

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

(5S,6S)-5,6-dihydronaphtho[1,2-b]phenanthrene-5,6-diol

InChI

InChI=1S/C22H16O2/c23-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)22(21)24/h1-12,21-24H/t21-,22-/m0/s1

InChI Key

RDJMBJBJQWPDEA-VXKWHMMOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]([C@H](C5=CC=CC=C54)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)O)O

Origin of Product

United States

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